3-Pyrrolidinone,4-(2-propenyl)-(9CI)
Description
3-Pyrrolidinone,4-(2-propenyl)-(9CI) is a five-membered lactam (cyclic amide) with a propenyl (allyl) substituent at the 4-position of the pyrrolidinone ring. The propenyl group may influence reactivity, solubility, or interaction with biological targets, such as opioid receptors, based on analogs discussed in the evidence (e.g., BW373U86, a delta opioid agonist with allyl-substituted piperazine) .
Properties
CAS No. |
124574-08-9 |
|---|---|
Molecular Formula |
C7H11NO |
Molecular Weight |
125.171 |
IUPAC Name |
4-prop-2-enylpyrrolidin-3-one |
InChI |
InChI=1S/C7H11NO/c1-2-3-6-4-8-5-7(6)9/h2,6,8H,1,3-5H2 |
InChI Key |
JMQVQJQSAVDXTE-UHFFFAOYSA-N |
SMILES |
C=CCC1CNCC1=O |
Synonyms |
3-Pyrrolidinone,4-(2-propenyl)-(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 3-Pyrrolidinone,4-(2-propenyl)-(9CI) to structurally or functionally related compounds from the evidence.
Table 1: Structural and Functional Comparison
Key Comparisons:
Core Structure Differences: Pyrrolidinone vs. Oxazolidinone: The pyrrolidinone ring (5-membered) in the target compound contrasts with oxazolidinone (6-membered, oxygen-containing) in . Oxazolidinones are often used as antibiotics (e.g., linezolid), while pyrrolidinones may exhibit varied bioactivities, such as kinase inhibition or opioid modulation . Pyrrolidinone vs. Benzamide (BW373U86): BW373U86’s benzamide scaffold enables delta opioid receptor binding, but its allyl-substituted piperazine moiety contributes to convulsive side effects absent in simpler pyrrolidinones .
Substituent Effects: The allyl group in 3-Pyrrolidinone,4-(2-propenyl)-(9CI) may enhance lipophilicity compared to Hymexazol’s trifluoromethylphenyl groups, which improve pesticidal activity through electron-withdrawing effects . Chirality: Unlike the stereospecific oxazolidinone in , the target compound’s stereochemical configuration is unspecified but could influence receptor selectivity if developed as a drug.
Biological Activity: BW373U86 (allyl-piperazine benzamide) demonstrates delta opioid agonism but lacks antinociceptive effects in primates, unlike mu or kappa agonists. Its convulsive effects are mediated via delta receptors, suggesting that allyl groups in certain positions may exacerbate neurotoxicity . In contrast, pyrrolidinone derivatives like ’s compound are non-convulsive and serve as intermediates in drug synthesis, highlighting the role of substituents in modulating safety profiles .
Applications: Pharmaceuticals: Pyrrolidinones are versatile scaffolds; the target compound’s allyl group could be leveraged for covalent binding to targets (e.g., enzymes). Agrochemicals: Hymexazol’s pyrimidinone structure and pesticidal activity suggest that pyrrolidinones with electron-deficient substituents might also find agrochemical use .
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